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Introduction
Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a vital fluorescent

indicator for the quantitative measurement of intracellular sodium ions ([Na⁺]ᵢ). As a ratiometric

dye, SBFI-AM allows for accurate determination of [Na⁺]ᵢ by measuring the ratio of

fluorescence intensities at two different excitation wavelengths, which minimizes artifacts from

variable dye loading, cell thickness, and photobleaching.[1][2] This makes it a powerful tool in

cellular physiology and drug discovery for investigating the role of sodium in cellular processes

such as signal transduction, ion transport, and cell viability.

SBFI-AM is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to its

active, membrane-impermeant form, SBFI.[3] The fluorescence of SBFI is sensitive to the

concentration of Na⁺. Specifically, upon binding to Na⁺, the excitation maximum of SBFI shifts.

The dye is typically excited at 340 nm (where fluorescence increases with Na⁺ binding) and

380 nm (the isosbestic point, largely unaffected by Na⁺ concentration), with emission collected

at approximately 505 nm.[1][2] The ratio of the fluorescence intensities at these two excitation

wavelengths (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration.

Key Features of SBFI-AM
Ratiometric Measurement: Provides reliable quantification by minimizing errors from

experimental variables.
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High Selectivity for Na⁺: Exhibits approximately 18-fold greater selectivity for Na⁺ over K⁺.

UV-Excitable: Compatible with standard fluorescence microscopy systems equipped for UV

excitation.

Spatial and Temporal Resolution: Enables the study of dynamic changes in [Na⁺]ᵢ within

single living cells.

Quantitative Data Summary
The following table summarizes key quantitative parameters for SBFI, providing a reference for

experimental design and data interpretation.

Parameter Value Conditions Source(s)

Excitation

Wavelengths

340 nm (Na⁺-

sensitive) & 380 nm

(Isosbestic)

Intracellular

measurements

Emission Wavelength ~505 nm

Dissociation Constant

(Kₔ)
~11.3 mM - 20.7 mM

Dependent on

intracellular

environment (e.g., K⁺

concentration)

Selectivity ~18x for Na⁺ over K⁺

Typical Intracellular

[Na⁺]
5 - 13 mM

Neonatal and adult

cardiomyocytes

Experimental Workflow
The general workflow for using SBFI-AM to quantify intracellular sodium concentration involves

several key stages, from cell preparation to data analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment Analysis

Cell Preparation

Cell Loading with
SBFI-AM

SBFI-AM Reagent
Preparation

Washing Fluorescence
Measurement

In Situ
Calibration

[Na⁺]ᵢ
Quantification

Click to download full resolution via product page

Caption: Experimental workflow for intracellular sodium quantification using SBFI-AM.

Detailed Experimental Protocols
Reagent Preparation
SBFI-AM Stock Solution:

Dissolve SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock

concentration of 1-10 mM.

Store the stock solution at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution:

To aid in the dispersion of the lipophilic AM ester in aqueous loading media, a 20-25% (w/v)

stock solution of Pluronic F-127 in DMSO can be prepared.

Loading Buffer:

Prepare a physiological buffer appropriate for your cell type (e.g., Krebs-Henseleit buffer,

Tyrode's solution, or HEPES-buffered saline).

Just before use, dilute the SBFI-AM stock solution into the loading buffer to a final

concentration of 5-10 µM.
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For improved dye loading, first mix the SBFI-AM DMSO stock with an equal volume of 20-

25% Pluronic F-127 solution before diluting in the buffer. The final concentration of Pluronic

F-127 should be around 0.02%.

Cell Loading Protocol
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well

microplates) and culture to the desired confluency.

Remove Media: Aspirate the cell culture medium.

Add Loading Buffer: Add the freshly prepared SBFI-AM loading buffer to the cells.

Incubation: Incubate the cells for 60-90 minutes at room temperature or 37°C. The optimal

loading time and temperature should be determined empirically for each cell type.

Washing: After incubation, wash the cells two to three times with fresh, pre-warmed

physiological buffer to remove extracellular dye.

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for

complete de-esterification of the AM group by intracellular esterases.

Note on Probenecid: Some cell types actively extrude the anionic form of SBFI. To prevent this

leakage, 1 mM probenecid can be included in the incubation and final imaging buffer.

Fluorescence Measurement
Use a fluorescence microscope, microplate reader, or spectrofluorometer equipped with

filters for ratiometric imaging.

Excite the cells alternately at 340 nm and 380 nm.

Collect the emitted fluorescence at ~505 nm.

Record the fluorescence intensities (F₃₄₀ and F₃₈₀) over time.

Calculate the fluorescence ratio (R = F₃₄₀ / F₃₈₀).
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In Situ Calibration Protocol
To convert the fluorescence ratio to an absolute intracellular sodium concentration, an in situ

calibration is essential. This is typically performed at the end of each experiment on the same

cells.

Calibration Solutions:

Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50

mM).

To maintain constant ionic strength, substitute Na⁺ with K⁺ or another cation like

tetramethylammonium (TMA⁺).

These solutions should also contain ionophores to equilibrate the intracellular and

extracellular Na⁺ concentrations.

Calibration Procedure:

At the end of the experiment, expose the SBFI-loaded cells to a calibration buffer containing:

A mixture of ionophores such as gramicidin (1 mg/L), nigericin, and monensin to

permeabilize the membrane to monovalent cations.

An inhibitor of the Na⁺/K⁺-ATPase, such as ouabain or strophanthidin (100 µM), to prevent

active sodium transport.

Sequentially perfuse the cells with the different calibration solutions (from low to high [Na⁺]).

Record the F₃₄₀/F₃₈₀ ratio at each known [Na⁺].

At the end of the calibration, determine the minimum ratio (Rₘᵢₙ) in a Na⁺-free solution and

the maximum ratio (Rₘₐₓ) at a saturating Na⁺ concentration.

Plot the fluorescence ratio as a function of [Na⁺] to generate a calibration curve.

The relationship between the fluorescence ratio and [Na⁺]ᵢ can be described by the

Grynkiewicz equation:
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[Na⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / S𝑏₂)

Where:

Kₔ is the dissociation constant of SBFI for Na⁺.

R is the experimentally measured fluorescence ratio.

Rₘᵢₙ and Rₘₐₓ are the minimum and maximum fluorescence ratios, respectively.

S𝒻₂ / S𝑏₂ is the ratio of fluorescence intensities at 380 nm for the ion-free and ion-bound

forms of the indicator.

For physiological ranges of [Na⁺]ᵢ (e.g., 0-20 mM), the relationship between the SBFI

fluorescence ratio and [Na⁺]ᵢ is often linear, which can simplify the calibration.

Signaling Pathway and Logical Relationships
The quantification of [Na⁺]ᵢ with SBFI relies on the ratiometric properties of the dye, which are

directly influenced by its binding to sodium ions.
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Caption: Logical relationship of SBFI fluorescence to intracellular sodium concentration.

Troubleshooting and Considerations
Compartmentalization: SBFI can sometimes accumulate in organelles, leading to

inaccuracies. Careful microscopic examination is necessary to ensure cytosolic localization.

pH Sensitivity: While relatively insensitive to pH changes above 6.2, significant intracellular

pH fluctuations can affect the SBFI fluorescence and should be controlled for or corrected.
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Autofluorescence: Cellular autofluorescence, especially with UV excitation, can be a

confounding factor. Background subtraction is recommended.

Phototoxicity: UV light can be damaging to cells. Use the lowest possible excitation intensity

and exposure time.

Incomplete Hydrolysis: Incomplete hydrolysis of the AM ester can result in a high

background signal. Ensure adequate de-esterification time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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